Bis(2,3-epoxypropyl) terephthalate
Overview
Description
Bis(2,3-epoxypropyl) terephthalate: is an organic compound with the molecular formula C14H14O6. It is also known by its IUPAC name, 1,4-bis[(oxiran-2-yl)methyl] benzene-1,4-dicarboxylate. This compound is characterized by the presence of two epoxy groups attached to a terephthalate backbone. It is commonly used in the production of adhesives and sealants due to its excellent binding properties .
Mechanism of Action
Target of Action
Bis(2,3-epoxypropyl) terephthalate, also known as Terephthalic acid diglycidyl ester, is a type of polyester . It is primarily used as a substrate film for magnetic recording tapes . It is also used as a cross-linking agent for unsaturated polyester resins . The primary targets of this compound are therefore the materials it is applied to, such as magnetic tapes and polyester resins .
Mode of Action
The compound contains reactive groups that can react with other molecules to form polycarboxylic acids . These reactions occur more readily at higher temperatures and are catalyzed by chlorine atoms . This interaction with its targets results in the formation of a cross-linked structure, which provides the materials with high resistance to heat, light, and chemicals .
Biochemical Pathways
For instance, it can be manufactured by reacting an aromatic hydrocarbon with a diazonium salt and a hydroxyl group in the presence of calcium stearate .
Result of Action
The result of this compound’s action is the formation of a durable, heat-resistant, and chemically stable material. This is due to the cross-linking of the polyester resins, which enhances their properties and makes them suitable for various applications, such as in the production of magnetic recording tapes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of catalysts. As mentioned, the reactions involving this compound occur more readily at higher temperatures and are catalyzed by chlorine atoms . Therefore, the efficiency and stability of this compound can be affected by changes in these environmental conditions.
Biochemical Analysis
Biochemical Properties
Bis(2,3-epoxypropyl) terephthalate plays a significant role in biochemical reactions due to its reactive epoxy groups. These groups can interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase (GST), which catalyzes the conjugation of the epoxide moiety with glutathione (GSH). Additionally, epoxide hydrolase (EH) can hydrolyze the epoxide moiety, facilitating the detoxification of this compound .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to cause changes in the expression of genes involved in oxidative stress response and detoxification pathways. The compound can also impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its reactive epoxy groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. For example, the conjugation with glutathione catalyzed by glutathione S-transferase (GST) is a crucial detoxification pathway. Additionally, the hydrolysis of the epoxide moiety by epoxide hydrolase (EH) is another significant detoxification mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. For instance, hydrolysis studies at low pH have shown that this compound has a half-life of approximately 14.69 hours at pH 4 and 40°C . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxicity. At higher doses, it can cause adverse effects such as oxidative stress, inflammation, and potential damage to vital organs. Studies have shown that doses up to 240 mg/kg body weight/day do not cause significant central nervous system effects, but higher doses may lead to gastric effects and changes in organ weights .
Metabolic Pathways
This compound is involved in several metabolic pathways. Once absorbed, it can be metabolized by two primary enzymatic routes: conjugation with glutathione catalyzed by glutathione S-transferase (GST) and hydrolysis by epoxide hydrolase (EH). The latter is considered the most efficient detoxification pathway for epoxy compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s low molecular weight, moderate log Pow value, and slight water solubility favor its absorption from the gastrointestinal tract. Its high surface tension and hydrophilicity limit its dermal absorption .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components. The compound may be hydrolyzed during stomach passage due to the low pH, leading to its distribution within the cell. The hydrolysis process can direct the compound to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,3-epoxypropyl) terephthalate is typically synthesized through the reaction of terephthalic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy groups. The reaction conditions generally involve temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,3-epoxypropyl) terephthalate can undergo oxidation reactions, particularly at the epoxy groups, leading to the formation of diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines or thiols are used under mild conditions, often at room temperature.
Major Products Formed:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Amines or thiols: substituted products from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Bis(2,3-epoxypropyl) terephthalate is used as a cross-linking agent in polymer chemistry. It enhances the mechanical properties and thermal stability of polymers.
Biology and Medicine: In biomedical research, this compound is used in the development of drug delivery systems and biocompatible materials. Its ability to form stable, cross-linked networks makes it suitable for use in tissue engineering and regenerative medicine .
Industry: The compound is widely used in the production of high-performance adhesives and sealants. It is also employed in the manufacture of coatings and composite materials due to its excellent binding and mechanical properties .
Comparison with Similar Compounds
- Terephthalic acid diglycidyl ester
- 1,4-Benzenedicarboxylic acid, bis(oxiranylmethyl) ester
- Diglycidyl terephthalate
- Terephthalic acid bis(2,3-epoxypropan-1-yl) ester
- Terephthalic acid bisglycidyl ester
Uniqueness: Bis(2,3-epoxypropyl) terephthalate is unique due to its specific molecular structure, which provides a balance between rigidity and flexibility. This balance is essential for its role in enhancing the mechanical properties of polymers and its effectiveness as an adhesive .
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKLUNSRVEBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38811-11-9 | |
Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38811-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20992650 | |
Record name | Diglycidyl terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7195-44-0 | |
Record name | Diglycidyl terephthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7195-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalic acid diglycidyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycidyl terephthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,3-epoxypropyl) terephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the overall yield achieved in the synthesis of terephthalic acid diglycidyl ester as described in the research paper?
A1: The research paper reported a total molar yield of 68.9% for the synthesis of terephthalic acid diglycidyl ester using the optimized reaction conditions. []
Q2: How was the structure of the synthesized terephthalic acid diglycidyl ester confirmed in the study?
A2: The researchers utilized Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the synthesized terephthalic acid diglycidyl ester. By comparing the obtained spectra with the expected patterns for the target molecule, they were able to verify its successful synthesis. []
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